molecular formula C22H23NO B14373189 2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide CAS No. 90299-10-8

2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide

Cat. No.: B14373189
CAS No.: 90299-10-8
M. Wt: 317.4 g/mol
InChI Key: AMCIZIOOBGVXMA-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methylphenyl group and a naphthyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide typically involves the reaction of 2-methylphenylacetic acid with 2-(naphthalen-2-yl)propan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-naphthalen-2-yl-propan-1-one
  • 1-(Naphthalen-2-yl)propan-1-amine
  • 1-(6-(Dimethylamino)naphthalen-1-yl)propan-1-one

Uniqueness

2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide is unique due to its specific combination of a methylphenyl group and a naphthyl group attached to an acetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

90299-10-8

Molecular Formula

C22H23NO

Molecular Weight

317.4 g/mol

IUPAC Name

2-(2-methylphenyl)-N-(2-naphthalen-2-ylpropan-2-yl)acetamide

InChI

InChI=1S/C22H23NO/c1-16-8-4-5-10-18(16)15-21(24)23-22(2,3)20-13-12-17-9-6-7-11-19(17)14-20/h4-14H,15H2,1-3H3,(H,23,24)

InChI Key

AMCIZIOOBGVXMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC(C)(C)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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